Methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a fluorophenyl group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thiourea and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and improving the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It is being investigated for its ability to inhibit the growth of certain bacterial and fungal strains.
Medicine
In medicinal chemistry, Methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is studied for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the material science industry, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In anticancer research, the compound is believed to inhibit certain enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-acetyl-4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 3-acetyl-4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Compared to its analogs, Methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and biological activity, often enhancing its stability and efficacy in various applications.
Biological Activity
Methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the tetrahydropyrimidine class. Its unique structure includes a thione group, which contributes to its biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C15H15FN2O3S. The presence of the thione moiety (-CS-) distinguishes it from typical oxo analogs and influences its reactivity and biological interactions. The compound can undergo nucleophilic attacks due to the thione group and hydrolysis reactions because of the ester functionality.
Synthesis
The synthesis of this compound typically involves multi-component reactions, particularly Biginelli-type cyclocondensations. These reactions combine aldehydes, ureas, and active methylene compounds under acidic conditions. The use of catalysts like trimethylsilane chloride (TMSCl) enhances the efficiency of forming the heterocyclic structure .
Antioxidant Activity
Research has shown that derivatives of tetrahydropyrimidines exhibit significant antioxidant properties. For instance, compounds similar to methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo have demonstrated radical scavenging activities with IC50 values ranging from 6.261 µM to 2358 µM . These values indicate varying degrees of effectiveness in neutralizing free radicals.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as alpha-amylase and urease. In a study comparing various derivatives, one compound exhibited an IC50 value of 25.02 µM for urease inhibition, comparable to thiourea (IC50 = 22.32 µM) . Such enzyme inhibition is crucial for developing anti-diabetic and anti-ulcer medications.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines like HepG2 (liver cancer). The results indicated that certain derivatives possess significant cytotoxicity with IC50 values ranging from 5.351 to 18.69 µg/mL . This suggests potential applications in cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo can be attributed to specific structural features:
- Thione Group : Enhances reactivity and biological interactions.
- Fluorophenyl Substitution : The position of halogenated derivatives significantly affects biological potential; for example, para-substituted compounds often show better radical scavenging activity .
- Ester Linkage : Facilitates hydrolysis and modification for enhanced bioactivity.
Case Studies
- Antioxidant Evaluation : A series of tetrahydropyrimidine derivatives were synthesized and screened for radical scavenging activity. Compound with para-fluoro substitution showed superior antioxidant properties (IC50 = 6.261 µM) .
- Enzyme Inhibition Study : Another derivative demonstrated high urease inhibitory activity (IC50 = 25.02 µM), indicating its potential as a therapeutic agent for conditions related to urea metabolism .
Properties
Molecular Formula |
C15H15FN2O3S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15FN2O3S/c1-8-12(14(20)21-3)13(10-6-4-5-7-11(10)16)18(9(2)19)15(22)17-8/h4-7,13H,1-3H3,(H,17,22) |
InChI Key |
SPUJGWBQYLLEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=CC=C2F)C(=O)OC |
Origin of Product |
United States |
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